![molecular formula C27H31NO3S2 B608404 KY-226 CAS No. 1621673-53-7](/img/structure/B608404.png)
KY-226
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KY-226 is a potent, selective, orally active, and allosteric protein tyrosine phosphatase 1B (PTP1B) inhibitor . It has an IC50 of 0.25 μM . It does not have PPARγ agonist activity . KY-226 exerts anti-diabetic and anti-obesity effects by enhancing insulin and leptin signaling . It also protects neurons from cerebral ischemic injury .
Molecular Structure Analysis
KY-226 has the molecular formula C27H31NO3S2 . Its molecular weight is 481.67 g/mol . The CAS Registry Number for KY-226 is 1621673-53-7 .
Physical And Chemical Properties Analysis
KY-226 is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
KY-226 is an orally bioavailable, potent, and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme in the regulation of insulin signaling and is considered a promising target for the treatment of type 2 diabetes and obesity .
Anti-Diabetic Effects
KY-226 exhibits anti-diabetic effects by enhancing insulin signaling . This could potentially be used in the treatment of diabetes, a disease that affects millions of people worldwide .
Anti-Obesity Effects
In addition to its anti-diabetic effects, KY-226 also shows anti-obesity effects . This is particularly important given the global rise in obesity and its associated health risks .
Neuroprotective Effects
KY-226 appears to exert neuroprotective effects through the restoration of phosphorylation of Akt and FoxO1 . This suggests potential applications in the treatment of neurological disorders .
Protection of Blood-Brain Barrier (BBB) Integrity
KY-226 protects BBB integrity by restoring tight junction (TJ) proteins in mice . The BBB is a critical part of the central nervous system’s defense mechanism, and its integrity is crucial for brain health .
Safety And Hazards
KY-226 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers
KY-226 has been mentioned in a paper published in bioRxiv in February 2024 . The paper discusses the neuroprotective effects of KY-226 . Another paper discusses the protective effects of KY-226 on blood-brain barrier function through the Akt/FoxO1 signaling pathway in brain ischemia .
Propiedades
IUPAC Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMABKUVSOEJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |
Q & A
A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, KY-226 enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes KY-226 from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []
A: In studies using diabetic db/db mice, KY-226 effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, KY-226 successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []
A: Recent research has identified KY-226 as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that KY-226 binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that KY-226 may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.